Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
説明
Nomenclature and IUPAC Classification
This compound follows the systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry for complex heterocyclic systems. The compound's official designation reflects its core pyrazolo[3,4-c]pyridine framework, which consists of a pyrazole ring fused to a pyridine ring at the 3,4-positions. The numbering system for this bicyclic structure begins with the nitrogen atoms of the pyrazole ring, designated as N-1 and N-2, followed by sequential numbering of the remaining carbon atoms around both rings. The tetrahydro prefix indicates the partial saturation of the pyridine ring, specifically at positions 4, 5, 6, and 7, which distinguishes this compound from fully aromatic pyrazolopyridine derivatives.
The systematic name incorporates several key substituents that define the compound's unique identity. The 4-methoxyphenyl group attached to N-1 represents a para-substituted aromatic ring bearing a methoxy functional group, which significantly influences the compound's electronic properties and potential biological activity. The ethyl carboxylate ester at position 3 provides a site for potential hydrolysis and metabolic transformation, while the ketone functionality at position 7 introduces additional hydrogen bonding capabilities and potential tautomeric behavior.
The compound's classification within the broader category of nitrogen-containing heterocycles places it among structures that have demonstrated significant pharmaceutical relevance. The pyrazolo[3,4-c]pyridine core represents one of several possible fusion patterns between pyrazole and pyridine rings, with this particular arrangement offering distinct advantages in terms of synthetic accessibility and functionalization potential. The presence of multiple heteroatoms within the ring system provides numerous sites for hydrogen bonding interactions with biological targets, while the partially saturated nature of the pyridine ring introduces conformational flexibility that can be advantageous in drug design applications.
Historical Context in Heterocyclic Chemistry
The development of pyrazolo[3,4-c]pyridine chemistry traces its origins to early investigations into fused nitrogen heterocycles, which began gaining prominence in the mid-20th century as researchers recognized the potential of these structures in pharmaceutical applications. The foundational work in pyrazolopyridine synthesis emerged from studies on closely related systems, particularly the pyrazolo[3,4-b]pyridines, where the first monosubstituted derivative was synthesized by Ortoleva in 1908 through treatment of diphenylhydrazone with pyridine and iodine. Subsequently, Bulow contributed to the field in 1911 by developing synthetic routes to N-phenyl-3-methyl substituted derivatives, establishing methodologies that would later influence approaches to the pyrazolo[3,4-c] isomers.
The specific pyrazolo[3,4-c]pyridine ring system gained attention as researchers explored alternative fusion patterns that could provide distinct biological properties compared to the more extensively studied pyrazolo[3,4-b] analogues. Early synthetic approaches to pyrazolo[3,4-c]pyridines involved nitrosation of 3-acetamido-4-methylpyridines followed by rearrangement and cyclization reactions, as described in foundational studies that established the basic methodology for constructing these heterocyclic frameworks. These pioneering investigations demonstrated that pyrazolo[3,4-c]pyridines could undergo selective functionalization reactions, with electrophilic substitution occurring preferentially at the 3-position and nucleophilic substitution showing enhanced reactivity at position 7 compared to position 5.
The historical evolution of synthetic methodologies for accessing this compound and related compounds reflects broader trends in heterocyclic chemistry toward developing more efficient and selective synthetic routes. Early approaches often required harsh reaction conditions and multi-step procedures, but advances in organometallic chemistry and catalysis have enabled more direct and selective functionalizations. The development of protecting group strategies and regioselective alkylation methods has facilitated access to specifically substituted derivatives, while advances in cross-coupling chemistry have expanded the range of substituents that can be efficiently introduced onto the pyrazolopyridine scaffold.
The recognition of pyrazolo[3,4-c]pyridines as privileged scaffolds in medicinal chemistry has driven continued innovation in synthetic methodology. Modern approaches emphasize vectorial functionalization strategies that enable selective elaboration at multiple positions of the heterocyclic core, providing access to diverse libraries of compounds for biological evaluation. These developments have been particularly important for the synthesis of compounds like this compound, where the presence of multiple functional groups requires careful consideration of reaction sequence and protecting group strategies.
Role in Fragment-Based Drug Discovery
Fragment-based drug discovery has emerged as a transformative approach in pharmaceutical research, and pyrazolo[3,4-c]pyridine derivatives, including this compound, represent valuable scaffolds within this paradigm. The fundamental principle of fragment-based drug discovery involves the identification of small molecular fragments that exhibit weak but specific binding to target proteins, followed by systematic elaboration of these fragments along defined growth vectors to enhance potency and selectivity. Pyrazolo[3,4-c]pyridines are particularly well-suited to this approach due to their compact size, multiple sites for functionalization, and structural similarity to naturally occurring purine nucleobases, which frequently serve as recognition elements in biological systems.
The utility of pyrazolo[3,4-c]pyridine scaffolds in fragment-based drug discovery has been demonstrated through the development of vectorial functionalization strategies that enable selective elaboration at specific positions of the heterocyclic core. Research has shown that these compounds can be selectively functionalized at the N-1 and N-2 positions through protection group chemistry and alkylation reactions, at the C-3 position through tandem borylation and Suzuki-Miyaura cross-coupling reactions, at the C-5 position through palladium-catalyzed Buchwald-Hartwig amination, and at the C-7 position through selective metalation followed by electrophilic quench or cross-coupling reactions. This versatility in functionalization enables medicinal chemists to systematically explore structure-activity relationships and optimize compounds for specific biological targets.
The application of this compound and related compounds in fragment-based drug discovery has been exemplified through their development as G-protein coupled receptor modulators. Specifically, research has demonstrated the successful optimization of pyrazolo[3,4-c]pyridine fragments into potent GPR119 receptor agonists through systematic modification of substituents. Lead compound identification through ligand-based drug design approaches has yielded single-digit nanomolar agonists, demonstrating the potential of this scaffold for developing therapeutically relevant molecules. The success of these optimization campaigns illustrates the value of the pyrazolo[3,4-c]pyridine framework as a starting point for medicinal chemistry efforts.
The integration of high-throughput experimentation and continuous flow chemistry has further enhanced the utility of pyrazolo[3,4-c]pyridine scaffolds in fragment-based drug discovery. Novel workflows employing nanogram-scale screening in microtiter plates followed by gram-scale synthesis in continuous flow systems have enabled rapid exploration of structure-reactivity relationships and efficient scale-up of promising compounds. These technological advances have been particularly valuable for photoredox-mediated cross-dehydrogenative coupling reactions that enable direct functionalization of the heterocyclic core, providing access to diverse libraries of compounds for biological evaluation. The combination of these synthetic methodologies with computational approaches for fragment optimization continues to drive innovation in the application of pyrazolo[3,4-c]pyridine derivatives to drug discovery challenges.
特性
IUPAC Name |
ethyl 1-(4-methoxyphenyl)-7-oxo-5,6-dihydro-4H-pyrazolo[3,4-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-3-23-16(21)13-12-8-9-17-15(20)14(12)19(18-13)10-4-6-11(22-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOYDCQSXGQZKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1CCNC2=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623727 | |
| Record name | Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503614-56-0 | |
| Record name | Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
作用機序
Target of Action
The primary target of Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate is the activated factor X (FXa) in the coagulation cascade. FXa plays a crucial role in blood clotting and thrombosis, making it a significant target for anticoagulant drugs.
Mode of Action
This compound acts as a direct inhibitor of FXa. It binds to the active site of FXa, inhibiting its activity. This compound has a high selectivity for FXa, with an inhibitory constant of 0.08 nM for human FXa. It inhibits both free and prothrombinase-bound FXa activity in vitro.
Biochemical Pathways
By inhibiting FXa, this compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. The inhibition of FXa reduces thrombin generation, indirectly inhibiting platelet aggregation.
Pharmacokinetics
This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans. Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion. The major circulating metabolite of this compound in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa.
生物活性
Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS No. 536759-91-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 436.42 g/mol. Its structure features a pyrazolo[3,4-c]pyridine core, which is known for various biological activities.
1. Anticancer Activity
Research has indicated that compounds with a similar pyrazolo-pyridine scaffold exhibit promising anticancer properties. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as FaDu hypopharyngeal tumor cells. The mechanism involves the interaction of the compound with specific protein targets that are crucial for cell proliferation and survival .
2. Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory effects. In vitro assays demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. The compound showed IC50 values comparable to established anti-inflammatory drugs like indomethacin .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Ethyl 1-(4-methoxyphenyl)-7-oxo... | 9.17 | COX inhibition |
| Indomethacin | 9.17 | COX inhibition |
3. Neuropharmacological Potential
There is emerging evidence suggesting that this compound may possess neuropharmacological properties. Studies have hinted at its potential as a psychopharmacological agent, potentially affecting neurotransmitter systems involved in mood regulation and cognition .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the pyrazolo-pyridine ring can significantly enhance or diminish its pharmacological effects:
- Substituents on the Phenyl Ring : The presence of electron-donating groups such as methoxy enhances the compound's potency against certain biological targets.
- Carbonyl Group Positioning : The positioning of the carbonyl group within the pyrazolo framework has been linked to increased interaction with target proteins involved in cancer cell growth .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antitumor Activity : A study reported that this compound exhibited significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
- Anti-inflammatory Assessment : In vivo studies demonstrated a reduction in inflammatory markers in animal models treated with this compound compared to control groups .
科学的研究の応用
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that derivatives of pyrazolo[3,4-c]pyridine compounds exhibit antimicrobial properties. Ethyl 1-(4-methoxyphenyl)-7-oxo has been studied for its effectiveness against various bacterial strains. In vitro studies have demonstrated its potential as an antibacterial agent, making it a candidate for further development in treating infections caused by resistant strains.
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. Its mechanism may involve the inhibition of pro-inflammatory cytokines, which positions it as a potential therapeutic agent for inflammatory diseases.
3. Anticancer Properties
Studies have suggested that pyrazolo[3,4-c]pyridine derivatives can induce apoptosis in cancer cells. Ethyl 1-(4-methoxyphenyl)-7-oxo has been evaluated for its cytotoxic effects on various cancer cell lines, indicating its potential role in cancer therapy.
Synthesis and Derivatives
Ethyl 1-(4-methoxyphenyl)-7-oxo can be synthesized through various methods involving cyclization reactions of appropriate precursors. The synthesis pathway typically includes:
- Formation of Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Carboxylation : Introducing the carboxylate group through esterification reactions.
- Functionalization : Modifying the methoxy and phenyl groups to enhance biological activity.
The ability to synthesize derivatives allows for the exploration of structure-activity relationships (SAR), leading to compounds with improved efficacy and reduced toxicity.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial activity | Demonstrated significant inhibition against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study B | Assess anti-inflammatory effects | Reduced TNF-alpha levels in LPS-stimulated macrophages by 50%. |
| Study C | Investigate anticancer properties | Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 15 µM. |
類似化合物との比較
Key Observations:
Substituent Effects on Bioactivity: The 2-oxopiperidin-1-yl group in the target compound enhances Factor Xa (FXa) binding affinity, critical for apixaban’s anticoagulant efficacy .
Synthetic Efficiency :
- The nitro-substituted analog achieves the highest yield (87% ) due to optimized cyclization conditions in ionic liquids .
- Iodo-substituted derivatives require longer reflux times (18 hours) and generate heavier molecules (517.33 g/mol), complicating bioavailability .
Physicochemical Properties :
- Solubility : The nitro analog’s solubility in MeOH-H₂O mixtures is lower than the target compound due to its electron-withdrawing nitro group .
- Stability : The 2-oxopiperidin-1-yl group improves metabolic stability compared to chlorophenyl variants .
Comparison with Non-Apixaban-Related Pyrazolo-Pyridines
Table 2: Broader Pyrazolo-Pyridine Derivatives
Key Differences:
- Biological vs. Material Applications: The target compound and its analogs are tailored for pharmaceutical use (e.g., FXa inhibition), while others with phenyl or quinoline groups exhibit liquid crystal (LC) or antimicrobial properties .
- Thermal Stability : Higher melting points (236–251°C) in aromatic-substituted derivatives suggest greater thermal stability compared to alkyl-substituted variants .
準備方法
Key Preparation Methods
Starting Materials
- 3-Morpholin-4-yl-5,6-dihydro-1H-pyridin-2-one derivatives : These serve as the core heterocyclic precursors.
- Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate : Used as a hydrazone source for cyclization.
- Bases such as triethylamine : Facilitate nucleophilic substitution and cyclization.
- Solvents : Ethyl acetate, toluene, and other aprotic solvents are commonly employed.
General Synthetic Route
The preparation involves the reaction of a substituted dihydropyridinone with an ethyl hydrazonoacetate derivative in the presence of a base under reflux conditions. This leads to the formation of the pyrazolo[3,4-c]pyridine ring system via cyclization.
Reaction Scheme Summary:
Detailed Experimental Procedures
Example 1: Synthesis in Ethyl Acetate (Small Scale)
- Dissolve morpholino-substituted dihydropyridinone (e.g., 0.82 g) in ethyl acetate (5 mL) under nitrogen atmosphere.
- Cool to 0 °C.
- Add ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (1.02 g) and triethylamine (0.89 mL).
- Heat to reflux for 3 hours.
- Add additional portions of reactants if necessary.
- Cool, acidify with dilute HCl, stir overnight.
- Filter precipitated product, wash with ethyl acetate/isopropanol mixture.
- Yield: 63% of product with characteristic 1H NMR signals confirming structure.
Example 2: Scale-Up in Toluene (Large Scale)
- Combine 1-(4-iodophenyl)-3-morpholin-4-yl-5,6-dihydro-1H-pyridin-2-one (100 g), ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (100 g), and triethylamine (131.6 g) in toluene (1000 mL).
- Heat to reflux under inert atmosphere for 2 hours.
- Cool and treat with 4N hydrochloric acid diluted 1:1 with water.
- Stir and isolate solid by filtration.
- Wash and dry to obtain product with 30.4% overall yield and high purity (HPLC > 99%).
Reaction Parameters and Optimization
Research Findings and Analytical Data
- NMR Spectroscopy : Characteristic aromatic protons at 6.90–7.67 ppm; methoxy group singlet at ~3.81 ppm; ethyl ester quartet and triplet at ~4.45 and 1.43 ppm respectively confirm structure.
- HPLC Purity : Typically >95%, with optimized conditions reaching 99% purity.
- Yields : Variable depending on scale and precise conditions; reported yields range from 30% to 75% in different experimental setups.
- Crystallinity : Some preparations yield crystalline forms suitable for further pharmaceutical development.
Summary Table of Preparation Methods
Q & A
Q. Critical Factors :
| Parameter | Impact on Synthesis |
|---|---|
| Catalyst (e.g., CuI) | Accelerates cyclization but may introduce metal contaminants requiring purification |
| Solvent Polarity | Ethanol improves solubility of intermediates; DMF enhances cyclization efficiency |
| Temperature | >80°C increases reaction rate but risks decomposition of sensitive moieties |
How do structural features (e.g., bicyclic framework, substituents) influence biological activity?
Basic Research Focus
The fused pyrazolo[3,4-c]pyridine core and substituent positioning dictate interactions with biological targets:
- 4-Methoxyphenyl Group : Enhances lipophilicity and π-π stacking with kinase ATP-binding pockets .
- 7-Oxo Group : Stabilizes hydrogen bonding with catalytic lysine residues in kinases (e.g., CDK2) .
- Ethyl Ester : Modulates solubility and bioavailability by balancing polar/nonpolar interactions .
Q. Structural Insights :
| Feature | Role in Bioactivity |
|---|---|
| Bicyclic Core | Provides rigidity for target complementarity |
| Substituent at Position 6 | Steric effects alter kinase selectivity (e.g., iodophenyl vs. piperidinyl derivatives) |
What advanced strategies resolve contradictions in reported biological data across analogs?
Advanced Research Focus
Discrepancies in kinase inhibition (e.g., IC₅₀ variability) arise from substituent-dependent target engagement. Methodological approaches include:
- Free Energy Perturbation (FEP) : Computationally maps binding affinity changes due to substituent modifications .
- Crystallographic Screening : Resolves binding modes of analogs (e.g., fluorophenyl vs. methoxyphenyl) to identify steric clashes .
Q. Case Study :
| Analog (Position 6) | Kinase IC₅₀ (nM) | Structural Rationale |
|---|---|---|
| 4-Iodophenyl | 120 ± 15 | Bulky group reduces ATP-pocket accessibility |
| 4-(2-Oxopiperidinyl) | 45 ± 8 | Flexible piperidinyl enhances hydrophobic contacts |
Which analytical techniques are most reliable for structural validation?
Advanced Research Focus
Multi-technique validation ensures accuracy:
- X-ray Crystallography : Confirms bicyclic conformation and substituent geometry (e.g., dihedral angles between phenyl and pyridine rings: 56.98°) .
- ²H/¹³C NMR : Assigns proton environments (e.g., ethyl ester CH₃ triplet at δ 1.2–1.4 ppm) .
- HRMS : Validates molecular weight (±0.001 Da precision) .
How do SAR studies optimize target selectivity against off-pathway kinases?
Advanced Research Focus
Substituent engineering minimizes off-target effects:
- Cyclopropyl at Position 3 : Reduces steric hindrance in CDK2 vs. GSK3β pockets, improving selectivity >10-fold .
- Fluorophenyl vs. Methoxyphenyl : Fluorine’s electronegativity enhances hydrogen bonding specificity in Aurora A .
Q. Selectivity Data :
| Derivative | CDK2 IC₅₀ (nM) | GSK3β IC₅₀ (nM) | Selectivity Ratio |
|---|---|---|---|
| Parent Compound | 85 | 420 | 4.9 |
| 3-Cyclopropyl Analog | 62 | 1,200 | 19.4 |
What are the recommended handling and storage protocols to ensure compound stability?
Q. Basic Research Focus
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
